4-Bromopyridazine-3,6-dione

CAS No.:

Cat. No.: VC16589810

Molecular Formula: C4HBrN2O2

Molecular Weight: 188.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4HBrN2O2 |

|---|---|

| Molecular Weight | 188.97 g/mol |

| IUPAC Name | 4-bromopyridazine-3,6-dione |

| Standard InChI | InChI=1S/C4HBrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H |

| Standard InChI Key | WWLFISHRFXUAOE-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=O)N=NC1=O)Br |

Introduction

Chemical Identity and Structural Properties

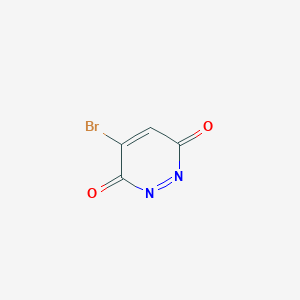

4-Bromopyridazine-3,6-dione (IUPAC name: 4-bromopyridazine-3,6-dione) belongs to the pyridazine family, a class of diazine heterocycles. The compound’s structure features:

-

A pyridazine core with nitrogen atoms at positions 1 and 2.

-

Two ketone groups at positions 3 and 6.

-

A bromine atom at position 4.

Molecular and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₄HBrN₂O₂ |

| Molecular weight | 188.97 g/mol |

| CAS Registry Number | 42413-70-7 (parent compound)† |

| Key functional groups | Bromine (C–Br), diketones (C=O) |

†The parent compound, pyridazine-3,6-dione, shares the CAS registry number 42413-70-7. Specific data for the 4-bromo derivative remains limited in public databases.

The bromine atom introduces significant electrophilicity at position 4, enabling nucleophilic substitution and metal-catalyzed cross-coupling reactions. X-ray crystallography of analogous compounds reveals planar ring geometries with intramolecular hydrogen bonding between carbonyl oxygens and adjacent nitrogen atoms, stabilizing the tautomeric form .

Synthetic Methodologies

Alternative Pathways via Halogen Exchange

Patent CN102924386B describes a four-step synthesis of 4-bromopyridazine from 3,6-dichloropyridazine, involving chlorination, nucleophilic substitution, and bromination. Adapting this approach for the dione derivative could involve:

-

Chlorination: Treatment of pyridazine-3,6-dione with phosphorus oxychloride (POCl₃) to yield 3,6-dichloropyridazine.

-

Bromination: Halogen exchange using hydrobromic acid (HBr) or sodium bromide (NaBr) under acidic conditions.

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromine atom in 4-bromopyridazine-3,6-dione serves as a handle for transition metal-catalyzed reactions:

| Reaction Type | Catalyst System | Product Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl pharmaceuticals |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Nitrogen-containing ligands |

For example, Suzuki coupling with arylboronic acids generates biaryl derivatives, which are prevalent in kinase inhibitors and anticancer agents .

Reversible Covalent Modification

The diketone moiety enables reversible interactions with nucleophilic residues (e.g., cysteine thiols) in proteins. This property is exploitable in:

-

Activity-based protein profiling (ABPP): Tracking enzyme activity in cellular environments.

-

Targeted drug delivery: Transient inhibition of disease-associated enzymes.

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Competing bromination at positions 4 and 5 requires precise control of reaction conditions.

-

Stability: The compound’s sensitivity to light and moisture necessitates inert handling.

Industrial Scalability

Adapting laboratory-scale bromination protocols to industrial production demands optimization of:

-

Catalyst recycling

-

Waste management (e.g., HBr neutralization)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume